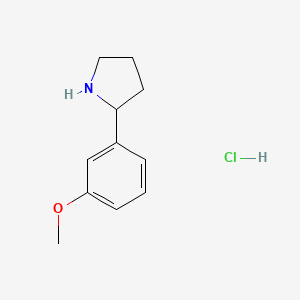

2-(3-Methoxyphenyl)pyrrolidine hydrochloride

Description

The exact mass of the compound 2-(3-Methoxyphenyl)pyrrolidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(3-Methoxyphenyl)pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methoxyphenyl)pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-methoxyphenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-10-5-2-4-9(8-10)11-6-3-7-12-11;/h2,4-5,8,11-12H,3,6-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQQGPFCOCRKQGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197235-92-9 | |

| Record name | 2-(3-methoxyphenyl)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3-Methoxyphenyl Pyrrolidine Analogs: Synthesis, Structure-Activity Relationships, and Pharmacological Profile

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Its three-dimensional structure allows for diverse substitutions, enabling fine-tuning of pharmacological properties. When coupled with a methoxyphenyl moiety, the resulting 3-methoxyphenyl pyrrolidine scaffold presents a compelling framework for developing novel central nervous system (CNS) agents. The methoxy group can influence blood-brain barrier penetration and receptor interactions, making this class of compounds particularly interesting for targeting neurological and psychiatric disorders. This in-depth technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological profile of 3-methoxyphenyl pyrrolidine analogs, with a focus on their interactions with dopamine and opioid receptors.

Synthesis of 3-Aryl Pyrrolidine Analogs

The synthesis of 3-aryl pyrrolidines can be achieved through various synthetic routes. A common strategy involves the construction of the pyrrolidine ring from acyclic precursors or the modification of existing pyrrolidine scaffolds. One versatile method is the palladium-catalyzed hydroarylation of pyrrolines, which allows for the direct introduction of an aryl group at the 3-position.[2] Another approach involves multi-component reactions to construct highly substituted pyrrolidines.[3]

A particularly relevant synthetic pathway for this class of compounds is the synthesis of 3-(3-hydroxyphenyl)pyrrolidine analogs, which can be readily adapted to produce the corresponding 3-methoxyphenyl derivatives. The following protocol details a representative synthesis of a 3-(3-hydroxyphenyl)pyrrolidine analog, which serves as a foundational methodology for this class of compounds.

Representative Synthetic Protocol: Synthesis of N-Substituted 3-(3-hydroxyphenyl)pyrrolidine

This protocol is adapted from the synthesis of dopamine D3 receptor ligands.[4]

Caption: Synthetic scheme for N-substituted 3-(3-methoxyphenyl)pyrrolidine.

Step 1: Boc-Protection of 3-Pyrrolidinol

-

To a solution of 3-pyrrolidinol in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc)2O and a base such as triethylamine (TEA).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

The Boc group protects the pyrrolidine nitrogen, preventing it from interfering in subsequent reactions.

Step 2: Mesylation of the Hydroxyl Group

-

To the Boc-protected 3-pyrrolidinol in DCM at 0 °C, add methanesulfonyl chloride (MsCl) and TEA.

-

The mesyl group is an excellent leaving group, facilitating the subsequent nucleophilic substitution.

Step 3: Nucleophilic Substitution with 3-Methoxyphenyllithium

-

Prepare the organolithium reagent by reacting 3-bromoanisole with n-butyllithium in anhydrous tetrahydrofuran (THF) at -78 °C.

-

Add the mesylated pyrrolidine derivative to the solution of 3-methoxyphenyllithium.

-

This step introduces the 3-methoxyphenyl group at the 3-position of the pyrrolidine ring.

Step 4: Boc-Deprotection

-

Treat the product from the previous step with a strong acid, such as trifluoroacetic acid (TFA) in DCM, to remove the Boc protecting group.

Step 5: N-Alkylation/N-Arylation

-

The deprotected pyrrolidine can be functionalized at the nitrogen atom through various methods, such as reductive amination with an aldehyde or ketone, or nucleophilic substitution with an alkyl or aryl halide.

Structure-Activity Relationships (SAR)

The biological activity of 3-methoxyphenyl pyrrolidine analogs is significantly influenced by the nature and position of substituents on both the pyrrolidine ring and the phenyl ring. The following sections detail the SAR of these compounds, primarily focusing on their interactions with dopamine D2/D3 receptors and µ-opioid receptors. The data presented is largely based on studies of closely related 3-hydroxyphenyl and other substituted aryl pyrrolidine analogs, providing valuable insights into the SAR of the 3-methoxyphenyl scaffold.

Dopamine D2/D3 Receptor Ligands

A series of 3-(3-hydroxyphenyl)pyrrolidine analogs have been synthesized and evaluated for their binding affinity at human dopamine D2 and D3 receptors.[4] These studies provide a strong foundation for understanding the SAR of the corresponding 3-methoxyphenyl analogs.

N-Substitution on the Pyrrolidine Ring:

The substituent on the pyrrolidine nitrogen plays a crucial role in determining both affinity and selectivity for D2 and D3 receptors.

-

N-Alkyl Chains: A homologous series of N-alkyl analogs, from N-pentyl to N-decyl, has been investigated to probe the size and bulk tolerance of the secondary binding pocket of the D3 receptor.[4]

-

N-Benzyl and Substituted Benzyl Groups: The introduction of a benzyl group at the pyrrolidine nitrogen has been shown to be a key determinant of affinity for D2, D3, and D4 receptors.[5]

-

N-Acyl Groups: The incorporation of an N-acyl group, such as a cyclopropylcarbonylamino group on a benzamide moiety attached to the pyrrolidine, can significantly enhance affinity and selectivity for D3 and D4 receptors over D2 receptors.[5]

Caption: Key structural determinants of biological activity.

Substitutions on the Phenyl Ring:

The substitution pattern on the phenyl ring is critical for receptor affinity and selectivity.

-

Hydroxyl vs. Methoxy Group: While direct comparative data for 3-hydroxy versus 3-methoxy is limited for this specific scaffold, in many CNS-active compounds, the methoxy group can enhance lipophilicity and metabolic stability, potentially altering the pharmacokinetic and pharmacodynamic profile.

-

Other Substituents: Studies on related benzamide derivatives have shown that substituents on the aromatic ring, such as chloro and cyclopropylcarbonylamino groups, can significantly influence D3 and D4 receptor affinity and selectivity.[5]

Quantitative SAR Data for 3-(3-Hydroxyphenyl)pyrrolidine Analogs at Dopamine Receptors

The following table summarizes the in vitro binding affinities (Ki) of a series of N-substituted 3-(3-hydroxyphenyl)pyrrolidine analogs at human D2 and D3 receptors.[4]

| Compound | N-Substituent | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity |

| 1 | n-Pentyl | 150 ± 20 | 5.0 ± 0.7 | 30 |

| 2 | n-Hexyl | 120 ± 10 | 3.5 ± 0.5 | 34 |

| 3 | n-Heptyl | 90 ± 8 | 2.8 ± 0.4 | 32 |

| 4 | n-Octyl | 75 ± 6 | 2.1 ± 0.3 | 36 |

| 5 | n-Nonyl | 60 ± 5 | 1.5 ± 0.2 | 40 |

| 6 | n-Decyl | 50 ± 4 | 1.2 ± 0.1 | 42 |

µ-Opioid Receptor Ligands

The 3-methoxyphenyl pyrrolidine scaffold also holds promise for the development of µ-opioid receptor modulators. Studies on related structures have shown that the pyrrolidine moiety can serve as a scaffold for µ-selective receptor antagonists.[6][7]

-

N-Alkylation: Further alkylation of the pyrrolidine ring with benzyl derivatives has been shown to increase µ-opioid receptor binding affinity.[6][7]

-

Polar Groups on the Benzyl Ring: The presence of polar groups on the N-benzyl substituent that can act as hydrogen bond donors or acceptors can enhance µ-binding affinity.[6][7]

Pharmacological Profile and Therapeutic Potential

The pharmacological profile of 3-methoxyphenyl pyrrolidine analogs is largely dictated by their interactions with dopamine and opioid receptors.

Dopamine Receptor Modulation

As antagonists or partial agonists at D2-like receptors, particularly the D3 subtype, these compounds have the potential to treat a range of neuropsychiatric disorders. The D3 receptor is implicated in reward, motivation, and cognition, making it a key target for conditions such as substance use disorder, schizophrenia, and Parkinson's disease.[7]

Caption: Simplified D3 receptor antagonist signaling pathway.

µ-Opioid Receptor Modulation

As antagonists or modulators of the µ-opioid receptor, these analogs could have applications in the treatment of opioid use disorder or as components of safer analgesics. By antagonizing the µ-opioid receptor, these compounds could potentially block the rewarding effects of opioids and reduce the risk of overdose.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments used to characterize the pharmacological properties of 3-methoxyphenyl pyrrolidine analogs.

Competitive Radioligand Binding Assay for D2/D3 Receptors

This protocol is a self-validating system for determining the binding affinity of test compounds.

Caption: Workflow for a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing human D2 or D3 receptors

-

Radioligand (e.g., [3H]Spiperone)

-

Test compounds (3-methoxyphenyl pyrrolidine analogs)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

Non-specific binding control (e.g., Haloperidol)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a membrane fraction by centrifugation.[8]

-

Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

Incubation: Add the cell membrane preparation to each well and incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.[2]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[8]

In Vivo Microdialysis in Rats

This protocol allows for the in vivo assessment of a compound's effect on neurotransmitter levels in specific brain regions.

Caption: Workflow for an in vivo microdialysis experiment.

Materials:

-

Adult male Sprague-Dawley rats

-

Stereotaxic apparatus

-

Microdialysis probes

-

Anesthetic (e.g., isoflurane)

-

Artificial cerebrospinal fluid (aCSF)

-

Syringe pump

-

Fraction collector

-

HPLC system with electrochemical detection

Procedure:

-

Probe Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a microdialysis guide cannula into the brain region of interest (e.g., nucleus accumbens).[5][9]

-

Recovery: Allow the animal to recover from surgery for at least 24-48 hours.

-

Experiment Day: Insert the microdialysis probe through the guide cannula and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).[5]

-

Baseline Collection: Collect baseline dialysate samples for a period of time (e.g., 60-120 minutes) to establish a stable baseline of the neurotransmitter of interest (e.g., dopamine).

-

Compound Administration: Administer the test compound (3-methoxyphenyl pyrrolidine analog) via the desired route (e.g., intraperitoneal, subcutaneous).

-

Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for a set period after drug administration.

-

HPLC Analysis: Analyze the dialysate samples using HPLC with electrochemical detection to quantify the concentration of the neurotransmitter and its metabolites.

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and analyze the data for statistically significant changes.

Conclusion

3-Methoxyphenyl pyrrolidine analogs represent a promising class of compounds with the potential to modulate key CNS targets, including dopamine and opioid receptors. Their synthesis is achievable through established chemical methodologies, and their pharmacological profile can be finely tuned through systematic structural modifications. The structure-activity relationships, guided by data from closely related analogs, provide a roadmap for the design of potent and selective ligands. The experimental protocols detailed herein offer robust and validated methods for the comprehensive in vitro and in vivo characterization of these compounds. Further research into this chemical space is warranted to fully elucidate their therapeutic potential for a range of neurological and psychiatric disorders.

References

-

Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). MDPI. [Link]

-

Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. (2021). ACS Publications. [Link]

-

Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. (1998). PubMed. [Link]

-

New scaffolds in the development of mu opioid-receptor ligands. (2003). Europe PMC. [Link]

-

Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. (2014). Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. (2019). ChemRxiv. [Link]

-

Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. (2005). PubMed. [Link]

-

Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. (2012). PubMed. [Link]

-

Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands. (2021). PubMed. [Link]

-

Design, Synthesis, Molecular Docking and in vitro Evaluation of N-(4-Methoxyphenylsulfonyl)pyrrolidine-2-carboxylic Acid Analogues as Antiangiogenic and Anticancer Agents on Multiple Myeloma. (2016). ResearchGate. [Link]

-

Synthesis and structure-activity relationships of naphthamides as dopamine D3 receptor ligands. (2001). PubMed. [Link]

-

Decoding the Structure-Activity Relationship of the Dopamine D3 Receptor-Selective Ligands Using Machine and Deep Learning App. (2023). ChemRxiv. [Link]

-

New scaffolds in the development of mu opioid-receptor ligands. (2003). PubMed. [Link]

-

Pharmacological Profiles of Oligomerized μ-Opioid Receptors. (2012). PubMed. [Link]

-

Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. (2024). MDPI. [Link]

-

In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. (2021). Monash University. [Link]

-

New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. (2025). RSC Publishing. [Link]

-

Computational Evaluation and Multi-Criteria Optimization of Natural Compound Analogs Targeting SARS-CoV-2 Proteases. (2024). MDPI. [Link]

-

Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. (2018). PubMed. [Link]

-

Synthesis and Neurotropic Activity of New Heterocyclic Systems: Pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines, Pyridofuro[3,2-d]pyrido[1,2-a]pyrimidines and Pyridofuro[3′,2′:4,5]pyrimido[1,2-. (2021). MDPI. [Link]

-

Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. (2016). Frontiers. [Link]

-

Mu Opioid Receptor Heterodimers Emerge as Novel Therapeutic Targets: Recent Progress and Future Perspective. (2020). Frontiers. [Link]

-

Synthesis and Study of the Biological Activity of Some Oxazepine Containing the Pyrrolidine Ring. (2023). Tikrit Journal of Pure Science. [Link]

-

Drugs acting on central nervous system (CNS) targets as leads for non-CNS targets. (2014). PubMed. [Link]pmc/articles/PMC3915065/)

Sources

- 1. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Frontiers | Mu Opioid Receptor Heterodimers Emerge as Novel Therapeutic Targets: Recent Progress and Future Perspective [frontiersin.org]

- 4. Discovery and SAR exploration of N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines as potential therapeutic agents for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Document: New scaffolds in the development of mu opioid-receptor ligands. (CHEMBL1136435) - ChEMBL [ebi.ac.uk]

- 7. New scaffolds in the development of mu opioid-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. painphysicianjournal.com [painphysicianjournal.com]

- 9. diva-portal.org [diva-portal.org]

Unraveling the Structure-Activity Relationship of Methoxyphenyl Pyrrolidines: A Technical Guide for Drug Discovery Professionals

Introduction: The Versatility of the Methoxyphenyl Pyrrolidine Scaffold

The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, prized for its conformational flexibility and its presence in a vast number of biologically active compounds.[1][2] When coupled with a methoxyphenyl moiety, this scaffold gives rise to a class of compounds with a broad spectrum of pharmacological activities, targeting a diverse array of biological systems. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of methoxyphenyl pyrrolidines, offering insights for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics. We will dissect the critical structural features that govern the biological activity of these compounds, from the positioning of the methoxy group to the influence of substitutions on the pyrrolidine ring and the profound impact of stereochemistry.

The Core Pharmacophore: Methoxyphenyl and Pyrrolidine Moieties

The fundamental architecture of a methoxyphenyl pyrrolidine consists of a five-membered nitrogen-containing ring directly or indirectly attached to a phenyl ring bearing one or more methoxy groups. The interplay between these two core components is fundamental to the biological activity observed across various therapeutic targets. The pyrrolidine ring, with its sp3-hybridized carbons, allows for a three-dimensional exploration of pharmacophore space, a crucial aspect for effective interaction with biological macromolecules.[1] The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and its basicity can be modulated by substituents.[1][3]

The methoxyphenyl group, on the other hand, contributes to the molecule's lipophilicity and can engage in various non-covalent interactions, including van der Waals forces and hydrogen bonding (with the methoxy oxygen). The position and number of methoxy groups on the phenyl ring are critical determinants of target affinity and selectivity.[4][5]

Dissecting the SAR: Key Structural Modifications and Their Impact

The Influence of the Methoxy Group: Position and Number are Paramount

The methoxy group is far from a passive substituent; its placement on the phenyl ring can dramatically alter the pharmacological profile of a methoxyphenyl pyrrolidine derivative.

-

Impact on Receptor Affinity and Selectivity: Studies on 2,5-dimethoxyphenylpiperidines as serotonin 5-HT2A receptor agonists have demonstrated the critical role of methoxy group positioning. Deletion of the 5-methoxy group resulted in a 20-fold decrease in agonist potency, while removal of the 2-methoxy group led to a staggering 500-fold drop in potency.[4] This highlights the specific interactions these methoxy groups make within the receptor binding pocket. Complete removal of both methoxy groups was detrimental to activity.[4]

-

Modulation of Physicochemical Properties: Methoxy groups influence a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[5] Strategic placement of methoxy groups can be used to fine-tune these properties for optimal drug-like characteristics.

Pyrrolidine Ring Substitutions: A Gateway to Potency and Selectivity

The pyrrolidine ring offers multiple positions for substitution, each providing an opportunity to modulate the compound's biological activity.

-

Substitutions at the 2-Position: The 2-position of the pyrrolidine ring is a common point of attachment for the methoxyphenyl group. Modifications at this position can significantly impact basicity and steric hindrance, thereby influencing receptor binding.[1]

-

Substitutions at the 3- and 4-Positions: Substitutions at the 3- and 4-positions of the pyrrolidine ring can affect the ring's conformation and introduce new interaction points with the target. For instance, in a series of GABA uptake inhibitors, the introduction of a 4-methoxyphenyl group at the 4-position of 4-hydroxyproline derivatives led to improved inhibition at the GAT3 transporter, suggesting that a lipophilic group at this position is beneficial for potency.[6] Conversely, in a series of caspase inhibitors, fluorination at the 4-position of the pyrrolidine ring resulted in a 100-1000 times more efficient inhibition compared to the corresponding 4-methoxy analogues.[7]

-

N-Substitution: The nitrogen atom of the pyrrolidine ring is a prime location for modification. N-alkylation or the introduction of larger substituents can alter the compound's basicity, lipophilicity, and steric profile, leading to significant changes in activity.[8] For example, in a series of serotonin 5-HT2A receptor agonists, N-methylation and N-ethylation of the parent compound resulted in substantially less potent analogues.[4]

The Decisive Role of Stereochemistry

The chiral nature of many methoxyphenyl pyrrolidine derivatives means that stereochemistry plays a pivotal role in their biological activity. Enantiomers and diastereomers of the same compound can exhibit vastly different potencies and even different pharmacological effects.[9][10]

-

Enantioselective Binding: Biological targets, such as enzymes and receptors, are chiral environments. Consequently, one enantiomer of a chiral drug may bind with much higher affinity than the other. This stereospecificity is a cornerstone of modern drug design.[10] For example, in the case of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline derivatives, the stereoconfiguration at the 2- and 4-positions of the pyrrolidine ring was found to be crucial for their inhibitory activity at GABA transporters.[6]

-

Impact on Pharmacokinetics: Stereochemistry can also influence the pharmacokinetic properties of a drug, including its metabolism and clearance. Different enantiomers may be metabolized at different rates by enzymes, leading to variations in their duration of action and potential for side effects.

Experimental Protocols and Methodologies

To facilitate further research and development in this area, this section provides detailed, step-by-step methodologies for key experiments relevant to the SAR of methoxyphenyl pyrrolidines.

General Synthetic Procedure for Methoxyphenyl Pyrrolidines

The synthesis of methoxyphenyl pyrrolidines can be achieved through various routes. A common approach involves the reaction of a suitable precursor with a methoxyphenyl-containing reagent.[11]

Example: Synthesis of 1-(4-methoxyphenyl)-5-phenyl-pyrrolidin-3-ol [11]

-

Reaction Setup: To a solution of 1-(4-methoxyphenyl)-5-phenyl-pyrrolidine-2,3-dione (9.82 mmol) in THF (60 ml), cool the mixture to 0°C in an ice bath.

-

Reducing Agent Addition: Add Borane dimethyl sulfide complex (73.8 mmol) dropwise over 20 minutes.

-

Reaction Progression: Stir the reaction at 0°C for 1 hour and then at room temperature for 18 hours.

-

Work-up: After completion of the reaction (monitored by TLC), quench the reaction by the slow addition of methanol. Remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with brine.

-

Drying and Concentration: Dry the organic phase over MgSO4, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude product by column chromatography to obtain 1-(4-methoxyphenyl)-5-phenyl-pyrrolidin-3-ol.

In Vitro Biological Activity Assay: A Representative Protocol

The following protocol outlines a general method for assessing the biological activity of newly synthesized methoxyphenyl pyrrolidine derivatives, for example, as inhibitors of a specific enzyme or as ligands for a receptor.

Example: Cell Proliferation Assay (MTT Assay) [10][12][13]

-

Cell Culture: Plate human cancer cells (e.g., A549 lung carcinoma cells) in 96-well plates at a suitable density and allow them to adhere overnight.[12][13]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (methoxyphenyl pyrrolidine derivatives) for a specified duration (e.g., 24-72 hours).[10][13]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[10]

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control (untreated cells) and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Summarizing SAR Insights

To facilitate a clear understanding of the structure-activity relationships, quantitative data should be presented in a structured format.

| Compound | R1 (Phenyl Ring) | R2 (Pyrrolidine N) | R3 (Pyrrolidine C4) | Biological Target | Activity (IC50/EC50, nM) | Reference |

| 1 | 2,5-di-OCH3 | H | H | 5-HT2A Receptor | 100 | [4] |

| 2 | 2-OCH3 | H | H | 5-HT2A Receptor | >5000 | [4] |

| 3 | 5-OCH3 | H | H | 5-HT2A Receptor | 2000 | [4] |

| 4 | 4-OCH3 | H | 4-OH | GAT3 | >1000 | [6] |

| 5 | 4-OCH3 | H | 4-(4-methoxyphenyl) | GAT3 | 250 | [6] |

| 6 | H | H | 4-F | Caspase-3 | 362 | [7] |

| 7 | H | H | 4-OCH3 | Caspase-3 | >10000 | [7] |

This table is a representative example and should be populated with specific data from relevant studies.

Visualizing Key Concepts and Workflows

Diagrams are invaluable tools for illustrating complex biological pathways and experimental workflows.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Influence of 4- or 5-substituents on the pyrrolidine ring of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives on their inhibitory activities towards caspases-3 and -7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. diva-portal.org [diva-portal.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Metabolic pathways of 2-(3-Methoxyphenyl)pyrrolidine in vivo

Title: In Vivo Metabolic Profiling of 2-(3-Methoxyphenyl)pyrrolidine: A Technical Guide to Biotransformation and Bioanalysis

Executive Summary

This technical guide provides a comprehensive analysis of the metabolic fate of 2-(3-Methoxyphenyl)pyrrolidine (often abbreviated in research contexts as 3-MeO-2-PP or similar analogs). As a structural congener of arylpyrrolidines (e.g., desoxypipradrol) and methoxylated phenethylamines, its in vivo disposition is governed by specific cytochrome P450 (CYP) mediated oxidations and subsequent Phase II conjugations.

This document is designed for drug metabolism and pharmacokinetics (DMPK) scientists and forensic toxicologists. It details the predicted and observed metabolic pathways , experimental protocols for metabolite identification , and analytical strategies using high-resolution mass spectrometry (HRMS).

Chemical Identity & Pharmacophore Analysis

Understanding the metabolic lability of the molecule requires a structural dissection.

-

Core Scaffold: 2-Phenylpyrrolidine (arylpyrrolidine).

-

Substituent: 3-Methoxy group (meta-position on the phenyl ring).

-

Metabolic "Hotspots":

-

Methoxy Group: Highly susceptible to O-demethylation (Phase I).

-

Pyrrolidine Nitrogen: Susceptible to N-oxidation and N-dealkylation (though less likely in a cyclic amine compared to acyclic).

-

Pyrrolidine Ring Carbon: Susceptible to hydroxylation (typically at C3' or C4') and lactam formation (oxidation at C5').

-

Metabolic Pathways (Phase I & II)

The biotransformation of 2-(3-Methoxyphenyl)pyrrolidine follows a canonical pattern for methoxylated arylpyrrolidines. The primary driver of clearance is hepatic oxidation.

Phase I: Functionalization

-

O-Demethylation (Major Pathway):

-

Mechanism: CYP450-mediated oxidation of the methyl ether.

-

Enzymes: Likely CYP2D6 and CYP3A4 (based on SAR of tramadol and venlafaxine analogs).

-

Product: 2-(3-Hydroxyphenyl)pyrrolidine (Phenolic metabolite).

-

Mass Shift: -14.0156 Da.

-

-

Ring Hydroxylation:

-

Mechanism: Introduction of a hydroxyl group onto the pyrrolidine ring or the phenyl ring (less likely due to methoxy steric/electronic effects).

-

Product: Hydroxy-2-(3-methoxyphenyl)pyrrolidine.

-

Mass Shift: +15.9949 Da.

-

-

N-Oxidation:

-

Mechanism: Flavin-containing monooxygenase (FMO) or CYP-mediated oxidation of the tertiary amine (if N-alkylated) or secondary amine.

-

Product: 2-(3-Methoxyphenyl)pyrrolidine N-oxide.

-

Mass Shift: +15.9949 Da.

-

-

Lactam Formation (2-Oxo):

-

Mechanism: Oxidation of the pyrrolidine carbon alpha to the nitrogen.

-

Product: 5-(3-Methoxyphenyl)-2-pyrrolidinone.

-

Mass Shift: +13.9793 Da (Net +O, -2H).

-

Phase II: Conjugation

-

Glucuronidation:

-

Substrate: The O-demethylated phenol (from Pathway 1) or ring hydroxyls.

-

Enzymes: UGTs (UDP-glucuronosyltransferases).

-

Product: O-Glucuronide conjugates.

-

Mass Shift: +176.0321 Da.

-

Visualization of Metabolic Pathways

The following diagram illustrates the cascade from the parent compound to its terminal metabolites.

Caption: Predicted biotransformation map of 2-(3-Methoxyphenyl)pyrrolidine showing Phase I oxidations and Phase II conjugation.

Experimental Protocols for Metabolite Identification

To empirically validate these pathways, the following "Gold Standard" workflow is recommended. This protocol ensures high metabolic competency and recovery.

Protocol A: In Vitro Incubation (Human Liver Microsomes)

This assay identifies Phase I metabolites.

-

Preparation:

-

Thaw Human Liver Microsomes (HLM) (20 mg/mL protein) on ice.

-

Prepare Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Prepare Substrate: 10 mM stock of 2-(3-Methoxyphenyl)pyrrolidine in DMSO.

-

-

Incubation Mix (Final Volume 200 µL):

-

Buffer: 180 µL

-

HLM: 0.5 mg/mL (final conc.)

-

Substrate: 10 µM (final conc.)

-

Pre-incubation: 5 min at 37°C.

-

-

Initiation:

-

Add 20 µL of NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

-

-

Termination:

-

At T=0, 15, 30, and 60 min, remove 50 µL aliquots.

-

Quench immediately with 150 µL ice-cold Acetonitrile (ACN) containing internal standard (e.g., Diazepam-d5).

-

-

Processing:

-

Vortex for 1 min.

-

Centrifuge at 10,000 x g for 10 min at 4°C.

-

Transfer supernatant to LC vials for analysis.

-

Protocol B: LC-HRMS/MS Analysis

High-Resolution Mass Spectrometry is required to distinguish isobaric metabolites (e.g., N-oxide vs. Hydroxyl).

| Parameter | Setting |

| Instrument | Q-TOF or Orbitrap MS coupled to UHPLC |

| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B (0-1 min) -> 95% B (10 min) -> Hold (2 min) |

| Ionization | ESI Positive Mode (+ve) |

| Scan Mode | Full Scan (m/z 100-600) + Data Dependent MS2 (ddMS2) |

Data Interpretation & Mass Defects

When analyzing the data, filter for the following theoretical mass shifts relative to the parent ion

| Metabolite Name | Biotransformation | Mass Shift (Da) | Diagnostic Fragment Ions |

| Parent | None | 0.0000 | Tropylium ion (m/z 91), Pyrrolidine ring |

| O-Desmethyl | -CH2 | -14.0156 | Loss of methoxy signature; Phenol fragment |

| Hydroxy | +O | +15.9949 | +16 Da on pyrrolidine ring fragment |

| N-Oxide | +O | +15.9949 | Characteristic loss of -16 Da or -18 Da |

| Glucuronide | +C6H8O6 | +176.0321 | Neutral loss of 176 Da |

Workflow Visualization

Caption: Step-by-step analytical workflow from microsomal incubation to data processing.

References

-

Meyer, M. R., et al. (2014). "Metabolism of the new designer drug alpha-pyrrolidinovalerophenone (alpha-PVP) in humans: identification of phase I and II metabolites." Journal of Mass Spectrometry. Link

-

Springer, D., et al. (2003). "In vitro metabolism of 3-methoxy-4-methylamphetamine (MMA) in human liver microsomes." Journal of Chromatography B. Link

-

Wagmann, L., et al. (2020). "In vitro metabolic fate of the new psychoactive substance 2-phenyl-2-(pyrrolidin-1-yl)cyclohexan-1-one (deschloro-N-ethyl-ketamine analog) in human liver microsomes." Drug Testing and Analysis. Link

-

Guengerich, F. P. (2008). "Cytochrome P450 and chemical toxicology." Chemical Research in Toxicology. Link

-

Negrusz, A., et al. (2015). "Metabolism of 4-methoxy-PCP and 3-methoxy-PCP." Journal of Analytical Toxicology. Link

An In-depth Technical Guide to the Thermodynamic Properties of 2-(3-Methoxyphenyl)pyrrolidine Hydrochloride

This guide provides a comprehensive overview of the methodologies for determining the key thermodynamic properties of 2-(3-Methoxyphenyl)pyrrolidine hydrochloride. As a compound of interest in pharmaceutical research and development, a thorough understanding of its thermodynamic characteristics is crucial for predicting its stability, solubility, and bioavailability. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven experimental protocols.

Introduction to 2-(3-Methoxyphenyl)pyrrolidine Hydrochloride

Compound Identification:

| Property | Value | Source |

| Chemical Name | 2-(3-Methoxyphenyl)pyrrolidine hydrochloride | N/A |

| Molecular Formula | C₁₁H₁₆ClNO | [3] |

| Molecular Weight | 213.7 g/mol | [3] |

| CAS Number | 1381927-75-8 ((R)-enantiomer) | [4] |

| Canonical SMILES | COC1=CC=CC(=C1)C2CCCN2.Cl | [5] |

| Structure | Inferred from name |

Core Thermodynamic Properties and Their Significance

The primary thermodynamic properties of interest for a pharmaceutical compound like 2-(3-Methoxyphenyl)pyrrolidine hydrochloride are its melting point, enthalpy of fusion, heat capacity, and solubility.

-

Melting Point (Tm): A critical physical property used for identification, purity assessment, and as an indicator of the physical stability of a crystalline solid.[6][7]

-

Enthalpy of Fusion (ΔHfus): The amount of energy required to convert one mole of a substance from a solid to a liquid at its melting point. It provides insight into the strength of the crystal lattice.

-

Heat Capacity (Cp): The amount of heat required to raise the temperature of a substance by a specific amount. It is essential for understanding how a material responds to temperature changes and for thermal hazard assessments.[8]

-

Solubility: The maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure. It is a fundamental property influencing a drug's absorption and bioavailability.[9]

Experimental Determination of Thermodynamic Properties

This section details the standard, validated protocols for measuring the key thermodynamic properties of 2-(3-Methoxyphenyl)pyrrolidine hydrochloride. The causality behind experimental choices is explained to ensure a deep understanding of the procedures.

Melting Point and Enthalpy of Fusion Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11][12] It is the preferred method for determining melting points and enthalpies of fusion due to its high accuracy and the small sample size required.[10][13]

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference standards (e.g., indium) according to ASTM standard E967-08.[14]

-

Sample Preparation: Accurately weigh 2-5 mg of 2-(3-Methoxyphenyl)pyrrolidine hydrochloride into an aluminum DSC pan. Hermetically seal the pan to prevent any loss of material during heating.

-

DSC Analysis:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge (50 mL/min) to a temperature above the melting point.

-

-

Data Analysis:

-

The melting point (Tm) is determined as the onset temperature of the endothermic melting peak in the DSC thermogram.

-

The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

-

Causality of Experimental Choices:

-

Hermetic Pans: Using hermetically sealed pans is crucial to prevent the sublimation of the sample before melting, which would lead to inaccurate results.

-

Heating Rate: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time.

-

Inert Atmosphere: A nitrogen purge is used to create an inert atmosphere, preventing any oxidative degradation of the sample during heating.

Visualization of the DSC Workflow:

Caption: Workflow for DSC analysis of melting point and enthalpy of fusion.

Heat Capacity Determination via Modulated Differential Scanning Calorimetry (MDSC)

Modulated DSC (MDSC) is an advanced DSC technique that superimposes a sinusoidal temperature modulation on the linear heating ramp. This allows for the separation of the total heat flow into its reversing (heat capacity related) and non-reversing (kinetic) components, providing a more accurate determination of heat capacity.

Experimental Protocol:

-

Instrument Calibration: Perform the standard DSC calibrations as described in section 3.1.

-

Sample Preparation: Prepare a sample of 2-(3-Methoxyphenyl)pyrrolidine hydrochloride (10-20 mg) in a hermetically sealed aluminum pan.

-

MDSC Analysis:

-

Perform a baseline scan with empty pans.

-

Scan a sapphire standard of known heat capacity to determine the calibration constant.

-

Scan the sample using a modulated temperature program (e.g., heating rate of 2 °C/min, modulation amplitude of ±0.5 °C, and a modulation period of 60 seconds).

-

-

Data Analysis: The reversing heat capacity of the sample is calculated from the reversing heat flow signal and the known heat capacity of the sapphire standard.

Causality of Experimental Choices:

-

Larger Sample Size: A larger sample mass (10-20 mg) is recommended for heat capacity measurements to ensure a sufficiently large and accurate heat flow signal.[8]

-

Modulated Heating: The modulated temperature program allows for the deconvolution of the heat flow signal, leading to a more precise measurement of the heat capacity, especially around thermal events.

Visualization of the MDSC Workflow:

Caption: Workflow for heat capacity determination using MDSC.

Aqueous Solubility Determination

The solubility of an amine hydrochloride can be pH-dependent. Therefore, determining its solubility often involves measuring the concentration of the dissolved compound in a saturated solution at a specific pH and temperature.

Experimental Protocol (Shake-Flask Method):

-

Solution Preparation: Prepare a buffer solution at a physiologically relevant pH (e.g., pH 7.4).

-

Equilibration: Add an excess amount of 2-(3-Methoxyphenyl)pyrrolidine hydrochloride to the buffer solution in a sealed container. Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation:

-

Allow the suspension to settle.

-

Withdraw a known volume of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.

-

-

Concentration Analysis: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Quantification: Determine the concentration of the dissolved compound by comparing its response to a calibration curve prepared with known concentrations of the substance.

Causality of Experimental Choices:

-

Excess Solid: The presence of excess solid ensures that the solution is saturated at equilibrium.

-

Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for obtaining reproducible results.

-

Filtration: Filtration is necessary to separate the dissolved compound from any undissolved particles before analysis.

-

HPLC Analysis: HPLC is a highly sensitive and specific method for quantifying the concentration of organic molecules in a solution.

Visualization of the Solubility Determination Workflow:

Caption: Workflow for aqueous solubility determination by the shake-flask method.

Safety and Handling

2-(3-Methoxyphenyl)pyrrolidine and its salts should be handled with care. The free base is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[15] It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.[16][17]

Conclusion

References

-

NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

-

Melting Point, Enthalpy of Fusion, and Heat Capacity Measurements of Several Polyfunctional, Industrially Important Compounds by Differential Scanning Calorimetry. (2018, May 4). Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). Molecules. Retrieved from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). ResearchGate. Retrieved from [Link]

-

Melting Point Determination in Pharmaceutical Industry. (n.d.). NANOLAB. Retrieved from [Link]

-

Structure of pyrrolidine and their derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (2021, December 6). ResearchGate. Retrieved from [Link]

-

Measuring the Melting Point. (2023, May 8). Laboratory Equipment. Retrieved from [Link]

-

Specific Heat Capacity Measurement. (n.d.). Mettler Toledo. Retrieved from [Link]

-

Differential Scanning Calorimetry (DSC). (n.d.). METTLER TOLEDO. Retrieved from [Link]

-

Melting Point Determination. (n.d.). ResolveMass Laboratories Inc.. Retrieved from [Link]

-

Differential scanning calorimetry. (n.d.). Wikipedia. Retrieved from [Link]

-

Melting point determination. (n.d.). Retrieved from [Link]

-

Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. (n.d.). SciELO. Retrieved from [Link]

-

2-(3-Methoxyphenyl)pyrrolidine | C11H15NO | CID 3613824. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a. (2021, March 26). SciSpace. Retrieved from [Link]

-

Options for Measuring Heat Capacity Using TA Instruments Discovery Series DSCs. (n.d.). Retrieved from [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (n.d.). Retrieved from [Link]

-

Heat Capacity Estimation Using a Complete Set of Homodesmotic Reactions for Organic Compounds. (2022, November 13). MDPI. Retrieved from [Link]

- WO2005116635A1 - Method for determining solubility of a chemical compound. (n.d.). Google Patents.

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

Heat capacities of organic compounds in liquid state II. C1 to C18 n‐alkanes. (2009, October 15). Retrieved from [Link]

-

Experimental Evaluation of Procedures for Heat Capacity Measurement by Differential Scanning Calorimetry. (2025, August 5). ResearchGate. Retrieved from [Link]

-

2-[(3-methoxyphenyl)methyl]pyrrolidine hydrochloride (C12H17NO). (n.d.). PubChemLite. Retrieved from [Link]

-

Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC. Retrieved from [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. Retrieved from [Link]

-

Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride. (n.d.). PrepChem.com. Retrieved from [Link]

-

2-[(3-Methoxyphenyl)methyl]pyrrolidine | C12H17NO | CID 3915254. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. thinksrs.com [thinksrs.com]

- 4. (R)-2-(3-METHOXYPHENYL)PYRROLIDINE HYDROCHLORIDE | 1381927-75-8 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. nano-lab.com.tr [nano-lab.com.tr]

- 7. westlab.com [westlab.com]

- 8. mt.com [mt.com]

- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 11. mt.com [mt.com]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. scispace.com [scispace.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 2-(3-Methoxyphenyl)pyrrolidine | C11H15NO | CID 3613824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. cn.canbipharm.com [cn.canbipharm.com]

- 17. chemicalbook.com [chemicalbook.com]

Methodological & Application

Optimal solvent systems for dissolving 2-(3-Methoxyphenyl)pyrrolidine HCl

Technical Application Note: Solubility Profiling and Solvent Selection for 2-(3-Methoxyphenyl)pyrrolidine HCl

Executive Summary

This application note provides a definitive guide to the solubility profile of 2-(3-Methoxyphenyl)pyrrolidine Hydrochloride (CAS: 103861-77-4). As a substituted arylpyrrolidine salt, this compound exhibits distinct solubility behaviors governed by the interplay between its ionic hydrochloride moiety and the lipophilic methoxyphenyl ring. This guide details optimal solvent systems for analytical characterization (NMR, HPLC), biological stock solution preparation, and purification via recrystallization.

Compound Profile & Physicochemical Basis[1]

To select the correct solvent, one must understand the solute's structural properties.

| Parameter | Data |

| Compound Name | 2-(3-Methoxyphenyl)pyrrolidine Hydrochloride |

| CAS Number | 103861-77-4 |

| Molecular Formula | C₁₁H₁₅NO[1][2][3][4] · HCl |

| Molecular Weight | 177.24 g/mol (Free Base) / 213.70 g/mol (HCl Salt) |

| Salt Form | Hydrochloride (Ionic, Polar) |

| Lipophilicity (LogP) | ~2.1 (Free Base) |

| pKa (Calculated) | ~9.5 (Pyrrolidine Nitrogen) |

Solubility Mechanism:

The HCl salt form creates a high lattice energy crystal structure. Dissolution requires a solvent with high dielectric constant (

Solubility Decision Matrix

The choice of solvent is strictly dictated by the downstream application.

Figure 1: Decision matrix for solvent selection based on experimental intent.

Protocol 1: Biological Stock Solution Preparation

Objective: Prepare a stable, high-concentration stock solution (10–100 mM) for cellular or biochemical assays.

Preferred Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%)

Rationale:

-

Universal Solubility: DMSO disrupts the ionic lattice of the HCl salt while accommodating the aromatic ring.

-

Miscibility: DMSO is miscible with aqueous cell culture media, preventing "crash-out" upon dilution.

-

Sterility: DMSO is bacteriostatic at high concentrations.

Step-by-Step Procedure:

-

Calculate: Determine the mass required for a 10 mM stock.

-

Formula:

-

Example: For 10 mL of 10 mM stock:

.

-

-

Weigh: Weigh the specific amount of 2-(3-Methoxyphenyl)pyrrolidine HCl into a sterile amber glass vial (protects from light).

-

Dissolve: Add the calculated volume of anhydrous DMSO.

-

Vortex: Vortex for 30–60 seconds. The solution should be clear and colorless.

-

Self-Validation Check: Hold the vial against a light source. If turbidity or floating particles persist, sonicate for 5 minutes at 37°C.

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Critical Warning: Do not use free base protocols. The HCl salt adds significant mass (~20% increase over free base); failing to account for this will result in under-dosing.

Protocol 2: Analytical Sample Preparation

A. NMR Spectroscopy

-

Preferred Solvent: Deuterated Methanol (CD₃OD) or Deuterated DMSO (DMSO-d₆).

-

Alternative: Deuterium Oxide (D₂O).

-

Avoid: Deuterated Chloroform (CDCl₃). While some lipophilic HCl salts dissolve in chloroform, 2-(3-methoxyphenyl)pyrrolidine HCl may exhibit slow solubility or peak broadening due to hydrogen bonding with the solvent.

-

Concentration: ~5–10 mg in 0.6 mL solvent.

B. HPLC/LC-MS

-

Mobile Phase A: Water + 0.1% Formic Acid (maintains ionization).

-

Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.

-

Sample Diluent: Match the initial mobile phase conditions (e.g., 90:10 Water:MeCN). Dissolving the sample in 100% pure organic solvent (MeCN) and injecting it into a high-aqueous stream can cause transient precipitation in the column head.

Protocol 3: Purification via Recrystallization

Objective: Remove impurities from the crude HCl salt using a "Solvent/Anti-Solvent" system.

Principle: The compound is dissolved in a polar "good" solvent, and a non-polar "bad" solvent (anti-solvent) is added to lower the solubility limit, forcing the pure salt to crystallize into an organized lattice while impurities remain in solution.

Recommended Systems:

-

System A (Standard): Methanol (Solvent) / Diethyl Ether (Anti-Solvent).

-

System B (Higher Purity): Isopropanol (Solvent) / Acetone (Anti-Solvent).

Figure 2: Step-by-step recrystallization workflow for amine hydrochloride salts.

Detailed Procedure (System A):

-

Place 1.0 g of crude solid in an Erlenmeyer flask.

-

Add hot Methanol dropwise with stirring until fully dissolved. Do not add excess.

-

Remove from heat. Add Diethyl Ether dropwise until the solution turns slightly cloudy (turbid).

-

Add 1–2 drops of Methanol to clear the solution back to transparency.

-

Cover and let stand at room temperature for 2 hours, then move to a fridge (4°C) overnight.

-

Filter the white crystalline needles and wash with cold ether.

Troubleshooting & FAQs

| Issue | Cause | Solution |

| "Oiling Out" | Impurities prevent crystal lattice formation; solution separates into two liquid phases. | Re-heat and add more "good" solvent (MeOH). Scratch the glass with a rod to induce nucleation. |

| Hygroscopicity | HCl salts can absorb atmospheric water, becoming sticky. | Dry the final product in a vacuum desiccator over P₂O₅ or silica gel for 24 hours. |

| Incomplete Dissolution in DMSO | Saturation limit reached or salt is hydrated. | Sonicate at 40°C. Ensure DMSO is anhydrous. |

References

-

PubChem. (2025). 2-(3-Methoxyphenyl)pyrrolidine.[1][2][3] National Library of Medicine. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Massachusetts Institute of Technology. Retrieved from [Link]

-

Puranik, S. B., et al. (2009).[5][6] Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-(3-Methoxyphenyl)pyrrolidine | C11H15NO | CID 3613824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(3-METHOXYPHENYL)PYRROLIDINE | 103861-77-4 [amp.chemicalbook.com]

- 4. PubChemLite - 3-(3-methoxyphenyl)pyrrolidine hydrochloride (C11H15NO) [pubchemlite.lcsb.uni.lu]

- 5. Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues with 2-(3-Methoxyphenyl)pyrrolidine HCl

Welcome to the technical support center for 2-(3-Methoxyphenyl)pyrrolidine HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation with this compound. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to ensure you can get back to your research with confidence.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 2-(3-Methoxyphenyl)pyrrolidine HCl. What are the recommended solvents?

A1: As a hydrochloride salt of an amine, 2-(3-Methoxyphenyl)pyrrolidine HCl is generally most soluble in polar protic solvents due to the ionic nature of the salt. The primary recommended solvent is water. For organic synthesis applications, polar alcohols such as methanol and ethanol are also good starting points. Solubility is expected to be lower in less polar solvents like dichloromethane and ethyl acetate, and it is practically insoluble in non-polar solvents such as hexanes and diethyl ether.

For many organic reactions, complete dissolution in a non-aqueous solvent is a common challenge. If you are encountering difficulties, consider the use of a co-solvent. For instance, adding a small amount of methanol to a suspension of the compound in dichloromethane can significantly improve solubility.

Table 1: Expected Solubility of 2-(3-Methoxyphenyl)pyrrolidine HCl in Common Laboratory Solvents

| Solvent | Polarity | Expected Solubility | Rationale & Comments |

| Water | High | High | The ionic hydrochloride salt readily dissolves in polar water. |

| Methanol (MeOH) | High | High | A polar protic solvent that effectively solvates the salt. |

| Ethanol (EtOH) | High | Moderate to High | Similar to methanol, but its slightly lower polarity may result in slightly lower solubility. |

| Dimethyl Sulfoxide (DMSO) | High | High | An aprotic polar solvent capable of dissolving a wide range of compounds. |

| N,N-Dimethylformamide (DMF) | High | High | Another polar aprotic solvent suitable for creating stock solutions. |

| Dichloromethane (DCM) | Medium | Low to Sparingly Soluble | The non-polar nature of DCM is not ideal for dissolving ionic salts. |

| Ethyl Acetate (EtOAc) | Medium | Very Low | Limited polarity makes it a poor solvent for this compound. |

| Diethyl Ether | Low | Insoluble | Often used as an anti-solvent to precipitate amine hydrochlorides. |

| Hexanes | Low | Insoluble | A non-polar solvent that will not effectively dissolve the salt. |

Q2: My compound is "oiling out" instead of forming a clear solution. What's happening and how can I fix it?

A2: "Oiling out" is a common phenomenon where the compound separates as a liquid phase instead of dissolving or crystallizing. This often occurs when the solubility limit is exceeded at a given temperature, or when impurities are present that depress the melting point of the solid.

Here are some troubleshooting steps:

-

Increase the Solvent Volume: Your solution may be supersaturated. Gradually add more solvent while stirring to see if the oil dissolves.

-

Gentle Heating: Gently warming the mixture can increase the solubility of the compound. Be cautious, as excessive heat can lead to degradation.

-

Sonication: Using an ultrasonic bath can help break up aggregates of the solid and promote dissolution.

-

Use of a Co-solvent: As mentioned in Q1, adding a small amount of a more effective solvent (like methanol or ethanol) to a suspension in a less polar solvent can facilitate dissolution.

Q3: I need to use this compound in a reaction with a non-polar solvent. What is the best approach?

A3: Directly dissolving 2-(3-Methoxyphenyl)pyrrolidine HCl in a non-polar solvent is often not feasible. The most effective strategy is to convert the hydrochloride salt to its free amine form. The free amine is significantly less polar and will be more soluble in a wider range of organic solvents.

Protocol 1: Conversion of 2-(3-Methoxyphenyl)pyrrolidine HCl to its Free Base

-

Dissolution: Dissolve the hydrochloride salt in a minimal amount of water.

-

Basification: Cool the aqueous solution in an ice bath and slowly add a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) sodium hydroxide (NaOH) solution, with stirring. Monitor the pH with pH paper or a pH meter until it is basic (pH > 8).

-

Extraction: Extract the aqueous layer with a water-immiscible organic solvent such as dichloromethane or ethyl acetate. Repeat the extraction 2-3 times to ensure complete recovery of the free amine.

-

Drying: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the free amine, which should be an oil or a low-melting solid.

The resulting free base can then be dissolved in your desired non-polar solvent for the reaction.

Q4: How stable is 2-(3-Methoxyphenyl)pyrrolidine HCl in solution? Are there any known degradation pathways?

A4: While specific stability data for this compound is not extensively published, we can infer potential stability issues based on its structure. The primary points of potential degradation are the pyrrolidine ring and the methoxy group on the phenyl ring.

-

pH Sensitivity: Amine hydrochlorides are generally stable in neutral to mildly acidic aqueous solutions. In strongly basic conditions, the free amine is liberated, which can be more susceptible to oxidation.

-

Oxidative Degradation: The pyrrolidine ring, particularly the carbon adjacent to the nitrogen, can be susceptible to oxidation, potentially leading to ring-opening or the formation of lactams. This can be accelerated by heat, light, and the presence of metal ions.

-

Thermal Stress: High temperatures can lead to decomposition. It is always recommended to store solutions of the compound at low temperatures (2-8 °C) and protected from light.

-

Hydrolysis of the Methoxy Group: Under strongly acidic conditions and with heating, the methoxy group could potentially be hydrolyzed to a hydroxyl group.

For sensitive applications, it is advisable to use freshly prepared solutions. If you suspect degradation, a stability-indicating analytical method, such as HPLC, should be used to assess the purity of your sample.

Experimental Protocols

Protocol 2: Preparation of a Stock Solution

This protocol provides a general procedure for preparing a stock solution of 2-(3-Methoxyphenyl)pyrrolidine HCl.

-

Select a Solvent: Choose an appropriate solvent based on the expected solubility and the requirements of your experiment (see Table 1). For aqueous buffers, ensure the pH is compatible with the compound's stability.

-

Weigh the Compound: Accurately weigh the desired amount of 2-(3-Methoxyphenyl)pyrrolidine HCl in a suitable container (e.g., a Falcon tube or a volumetric flask).

-

Initial Solvent Addition: Add a portion of the solvent (approximately 50-70% of the final volume).

-

Dissolution: Vigorously vortex or stir the mixture. If the compound does not readily dissolve, sonicate the solution for 5-10 minutes. Gentle warming (to no more than 40-50 °C) can be used as a last resort, but be mindful of potential degradation.

-

Final Volume Adjustment: Once the solid is completely dissolved, add the remaining solvent to reach the final desired volume.

-

Sterilization (if for cell culture): If the stock solution is for use in cell culture, it must be sterile-filtered through a 0.22 µm filter.

-

Storage: Store the stock solution in a tightly sealed, light-protected container at 2-8 °C. For long-term storage, aliquoting and freezing at -20 °C or -80 °C may be appropriate, but a small-scale stability test is recommended to ensure the compound does not precipitate upon thawing.

References

-

Serajuddin, A. T. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68. Retrieved from [Link]

-

LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

-

World Health Organization. (2019). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. In: WHO Expert Committee on Specifications for Pharmaceutical Preparations, fifty-third report. Geneva: World Health Organization. Retrieved from [Link]

Identifying common synthesis byproducts of substituted pyrrolidines

Welcome to the technical support center for the synthesis of substituted pyrrolidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in their synthetic routes. My approach is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

I. [3+2] Cycloaddition Reactions of Azomethine Ylides

The [3+2] cycloaddition of an azomethine ylide with a dipolarophile is a powerful and widely used method for the stereoselective synthesis of highly substituted pyrrolidines. However, controlling the stereochemical outcome can be a significant challenge, often leading to the formation of undesired diastereomers.

Frequently Asked Questions (FAQs)

Q1: My [3+2] cycloaddition is producing a mixture of exo and endo diastereomers. How can I improve the diastereoselectivity?

A1: The formation of diastereomeric mixtures is a common issue in [3+2] cycloadditions and is governed by the transition state energies of the competing pathways. Several factors can be tuned to favor one diastereomer over the other.

Causality: The exo and endo transition states have different steric and electronic interactions. The relative stability of these transition states, and thus the diastereomeric ratio of the product, is sensitive to the reaction environment.

Troubleshooting Steps:

-

Solvent Screening: The polarity and coordinating ability of the solvent can stabilize one transition state over the other. A systematic screen of solvents with varying properties (e.g., toluene, THF, dichloromethane, acetonitrile) is a good first step.

-

Temperature Optimization: Lowering the reaction temperature often increases diastereoselectivity by amplifying the small energy difference between the transition states. Conversely, some reactions may require elevated temperatures for sufficient reactivity.

-

Catalyst and Ligand Variation: In metal-catalyzed cycloadditions, the choice of metal salt (e.g., Ag(I), Cu(I), Zn(II)) and the chiral ligand is paramount in creating a chiral environment that favors a specific approach of the reactants.[1] Screening different ligands with varying steric bulk and electronic properties can significantly impact the diastereomeric ratio.

-

Substituent Effects: The electronic nature of the substituents on both the azomethine ylide and the dipolarophile can influence the frontier molecular orbital interactions, thereby affecting stereoselectivity. While not always practical to change, understanding these effects can guide substrate design.

Table 1: Influence of Reaction Parameters on Diastereoselectivity in a Typical [3+2] Cycloaddition

| Parameter | Condition A | Outcome A | Condition B | Outcome B | Rationale |

| Solvent | Toluene | 80:20 dr | Acetonitrile | 95:5 dr | Polar aprotic solvents can stabilize polar transition states. |

| Temperature | 25 °C | 85:15 dr | -20 °C | >98:2 dr | Lower temperatures amplify small energy differences between transition states. |

| Catalyst | AgOAc | 70:30 dr | Cu(OTf)₂ | 90:10 dr | The metal center and its ligands create a distinct chiral environment. |

Q2: I am observing the formation of a regioisomeric byproduct in my 1,3-dipolar cycloaddition. What determines the regioselectivity and how can I control it?

A2: Regioselectivity in 1,3-dipolar cycloadditions is primarily governed by the electronic properties of the dipole and dipolarophile, as dictated by frontier molecular orbital (FMO) theory. The reaction is favored between the termini with the largest orbital coefficients in the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other.

Causality: An incorrect prediction or a small energy difference between the two possible regioisomeric transition states can lead to the formation of a mixture of products.

Troubleshooting Steps:

-

Analysis of Reactant Electronics: Analyze the electron-donating and electron-withdrawing groups on both the azomethine ylide and the dipolarophile. This will help in predicting the dominant HOMO-LUMO interaction and the expected regioisomer. Computational modeling can be a powerful tool here.[2]

-

Modification of Substituents: If possible, modifying the electronic properties of the substituents can enhance the regioselectivity. For example, placing a strong electron-withdrawing group on the dipolarophile can lead to a more polarized system and greater regiocontrol.

-

Lewis Acid Catalysis: The use of a Lewis acid can alter the orbital energies and coefficients of the dipolarophile, thereby influencing and sometimes reversing the regioselectivity. A screen of different Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) may be beneficial.

Caption: FMO control of regioselectivity in [3+2] cycloadditions.

II. Synthesis from Proline and Hydroxyproline Derivatives

The use of chiral pool starting materials like L-proline and 4-hydroxy-L-proline is a cornerstone of stereoselective pyrrolidine synthesis. However, the functional group transformations required can lead to specific byproducts.

Frequently Asked Questions (FAQs)

Q3: I am reducing an N-protected proline derivative (e.g., N-Boc-L-proline) to the corresponding prolinol with LiAlH₄, but my yields are low and I see multiple spots on TLC. What are the likely byproducts?

A3: While lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids and esters to alcohols, its high reactivity can also lead to the reduction of other functional groups present in more complex substrates.[3][4]

Causality: The high reactivity of LiAlH₄ can lead to a lack of chemoselectivity if other reducible functional groups are present. Furthermore, improper work-up procedures can lead to product loss.

Troubleshooting & Byproduct Identification:

-

Over-reduction: If your substrate contains other reducible groups such as amides, nitriles, or esters elsewhere in the molecule, LiAlH₄ will likely reduce them as well.

-

Incomplete Reaction: While less common with the potent LiAlH₄, ensuring a sufficient excess of the reagent and adequate reaction time is crucial. Monitor the reaction by TLC.

-

Work-up Issues: The aluminate salts formed during the reaction can form gels that trap the product. A careful Fieser work-up (sequential addition of water, then NaOH solution, then more water) is often necessary to obtain a granular precipitate that is easily filtered.

-

Product Loss During Extraction: Prolinol and its N-protected derivatives can have some water solubility. Ensure thorough extraction with an appropriate organic solvent and consider back-extracting the aqueous layer.

Q4: I am performing a substitution reaction on a 4-hydroxyproline derivative (e.g., converting the hydroxyl to an azide). I am getting a significant amount of an elimination byproduct. How can I favor substitution?

A4: The competition between substitution (Sₙ2) and elimination (E2) is a classic challenge in organic synthesis.[5] The outcome is highly dependent on the reaction conditions.

Causality: The nucleophile can either attack the carbon bearing the leaving group (substitution) or act as a base and abstract a proton from an adjacent carbon, leading to the formation of a double bond (elimination).

Troubleshooting Steps to Favor Substitution:

-

Choice of Nucleophile/Base: Use a nucleophile that is a weak base. For example, the azide ion (N₃⁻) is a good nucleophile but a relatively weak base, which favors substitution.

-

Solvent: Use a polar aprotic solvent (e.g., DMF, DMSO). These solvents solvate the cation but not the anionic nucleophile, increasing its nucleophilicity without promoting basicity.

-

Temperature: Lower temperatures generally favor substitution over elimination, as elimination reactions often have a higher activation energy.

-

Leaving Group: A better leaving group (e.g., tosylate > mesylate > halide) will accelerate both substitution and elimination. However, in combination with the other factors, a good leaving group is necessary for an efficient substitution reaction.

Caption: Factors influencing the competition between substitution and elimination.

III. Paal-Knorr Synthesis and Subsequent Reduction